molecular formula C7H11NO3S B2784581 (1-Cyanocyclobutyl)methyl methanesulfonate CAS No. 1909313-54-7

(1-Cyanocyclobutyl)methyl methanesulfonate

Cat. No.: B2784581
CAS No.: 1909313-54-7
M. Wt: 189.23
InChI Key: VJKGIRCOUCEJMQ-UHFFFAOYSA-N
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Description

(1-Cyanocyclobutyl)methyl methanesulfonate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a cyanocyclobutyl group attached to a methanesulfonate moiety, making it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclobutyl)methyl methanesulfonate typically involves the reaction of (1-Cyanocyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(1-Cyanocyclobutyl)methanol+Methanesulfonyl chloride(1-Cyanocyclobutyl)methyl methanesulfonate+Hydrogen chloride\text{(1-Cyanocyclobutyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} (1-Cyanocyclobutyl)methanol+Methanesulfonyl chloride→(1-Cyanocyclobutyl)methyl methanesulfonate+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclobutyl)methyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Cyanocyclobutyl)methanol and methanesulfonic acid.

    Reduction: The cyanocyclobutyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Acidic hydrolysis is often carried out using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the cyanocyclobutyl group.

Major Products Formed

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding (1-Cyanocyclobutyl)methylamine.

    Hydrolysis: The major products are (1-Cyanocyclobutyl)methanol and methanesulfonic acid.

    Reduction: The major product is the corresponding (1-Aminocyclobutyl)methyl methanesulfonate.

Scientific Research Applications

(1-Cyanocyclobutyl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing the cyanocyclobutyl moiety.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyanocyclobutyl)methanol: This compound is a precursor in the synthesis of (1-Cyanocyclobutyl)methyl methanesulfonate and shares the cyanocyclobutyl moiety.

    (1-Aminocyclobutyl)methyl methanesulfonate: This compound is a reduction product of this compound and contains an amino group instead of a cyano group.

Uniqueness

This compound is unique due to the presence of both the cyanocyclobutyl and methanesulfonate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-cyanocyclobutyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-12(9,10)11-6-7(5-8)3-2-4-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKGIRCOUCEJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-54-7
Record name (1-cyanocyclobutyl)methyl methanesulfonate
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